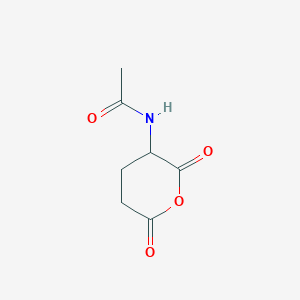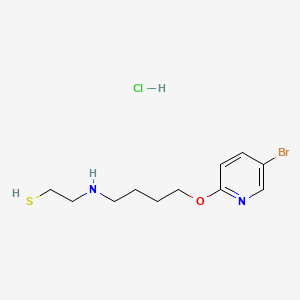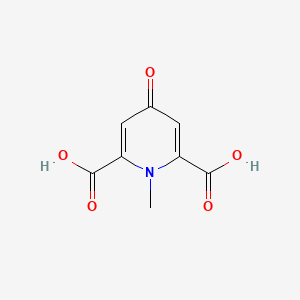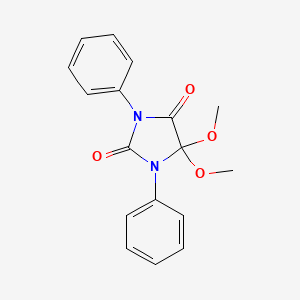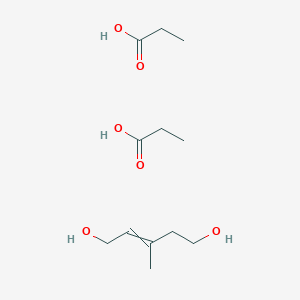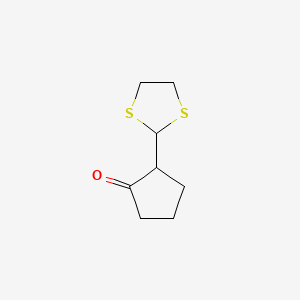
2-(1,3-Dithiolan-2-yl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiolan-2-yl)cyclopentanone is an organic compound with the molecular formula C8H12OS2 It features a cyclopentanone ring fused with a 1,3-dithiolan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Dithiolan-2-yl)cyclopentanone can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiolan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithiolan-2-yl)cyclopentanone undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc chloride, Lewis acids.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-Dithiolan-2-yl)cyclopentanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)cyclopentanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It may also modulate signaling pathways involved in cellular stress responses, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the cyclopentanone ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing from the five-membered dithiolan ring.
Cyclopentenone: Contains a cyclopentenone ring but lacks the dithiolan group.
Uniqueness
2-(1,3-Dithiolan-2-yl)cyclopentanone is unique due to the combination of the cyclopentanone ring and the 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
51717-62-5 |
|---|---|
Formule moléculaire |
C8H12OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-(1,3-dithiolan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h6,8H,1-5H2 |
Clé InChI |
HOFFZVOTWVWHRK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



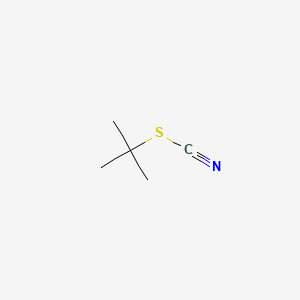
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
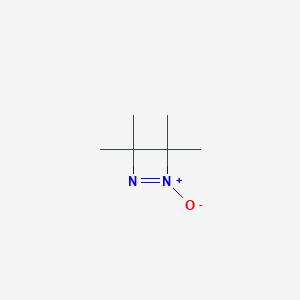
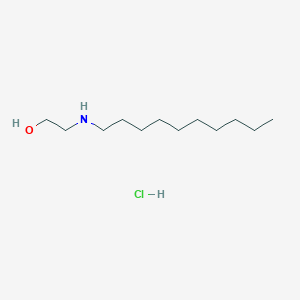
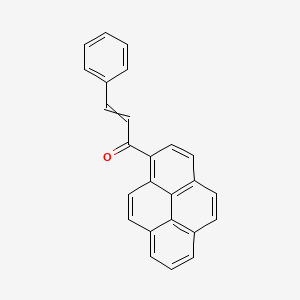
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
